molecular formula C13H16N6O2 B12486711 ethyl 4-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoate

ethyl 4-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoate

Cat. No.: B12486711
M. Wt: 288.31 g/mol
InChI Key: FXSMLUCORJYMKX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate is a complex organic compound that belongs to the class of diazenylbenzoates This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Diazotization: The amino group on the pyrazole ring is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl benzoate in the presence of a base such as sodium acetate to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diazenyl group can participate in substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazenylbenzoates.

Scientific Research Applications

Ethyl 4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Ethyl 4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate: Similar structure but different ring system.

    3(5)-Substituted Pyrazoles: Similar pyrazole ring but different substituents.

Uniqueness

The uniqueness of ethyl 4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N6O2

Molecular Weight

288.31 g/mol

IUPAC Name

ethyl 4-[(3,5-diamino-1-methylpyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C13H16N6O2/c1-3-21-13(20)8-4-6-9(7-5-8)16-17-10-11(14)18-19(2)12(10)15/h4-7H,3,15H2,1-2H3,(H2,14,18)

InChI Key

FXSMLUCORJYMKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C)N

Origin of Product

United States

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